N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Overview
Description
The compound "N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The presence of the difluorophenyl group and the trioxo-benzothiazol moiety in the compound suggests that it may exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of appropriate amines with carboxylic acids or anhydrides, followed by cyclization with sulfur-containing compounds. For example, N-(benzo[d]thiazol-2-yl) acetamides can be synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic of the substituents on the benzothiazole moiety . Similarly, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives are synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . These methods could potentially be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is influenced by the nature of the substituents attached to the benzothiazole ring. Intermolecular interactions such as hydrogen bonding play a significant role in the crystal packing and overall molecular conformation. For instance, compounds with a difluoromethyl group and a halophenyl substituent exhibit a 'V' shape with various intermolecular interactions, including hydrogen bonds and halogen interactions, contributing to a 3-D array in the crystal structure . These structural insights are relevant for understanding the molecular conformation of "N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide".
Chemical Reactions Analysis
Benzothiazole acetamides can participate in various chemical reactions due to the presence of reactive functional groups. The amide group can engage in hydrogen bonding, while the benzothiazole ring can undergo electrophilic substitution reactions. The difluorophenyl group may also influence the reactivity of the compound, potentially affecting its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. For instance, the pKa values of benzothiazole acetamide derivatives can be determined via UV spectroscopic studies, indicating the protonation sites on the molecule . The presence of fluorine atoms and the trioxo-benzothiazol moiety in "N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide" would likely influence its acidity, solubility, and overall physicochemical profile.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O4S/c16-11-6-5-9(7-12(11)17)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJFHTVHWJACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
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